molecular formula C17H16N2O2 B2668047 (2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide CAS No. 1799288-80-4

(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide

Cat. No.: B2668047
CAS No.: 1799288-80-4
M. Wt: 280.327
InChI Key: SXPAVUQQWUHHLM-LYKKTTPLSA-N
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Description

(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylethyl group, and a hydroxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylacetic acid with 1-cyano-2-phenylethylamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce a primary amine.

Scientific Research Applications

(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group may interact with enzymes or receptors, while the hydroxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides
  • Cyclic vinyl sulfone compounds

Uniqueness

(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-N-(1-cyano-2-phenylethyl)-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-12-15(11-13-7-3-1-4-8-13)19-17(21)16(20)14-9-5-2-6-10-14/h1-10,15-16,20H,11H2,(H,19,21)/t15?,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPAVUQQWUHHLM-LYKKTTPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C#N)NC(=O)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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